molecular formula C13H12O5 B12397283 Antioxidant agent-8

Antioxidant agent-8

Cat. No.: B12397283
M. Wt: 248.23 g/mol
InChI Key: JOCDAXHILLLBCW-DUXPYHPUSA-N
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Description

Antioxidant Agent-8 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-8 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:

    Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.

    Intermediate Processing: The intermediate is then processed under specific conditions, such as controlled temperature and pressure, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and efficacy.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Purification and Packaging: The product is purified on a large scale and then packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Antioxidant Agent-8 undergoes several types of chemical reactions, including:

    Oxidation: It can react with free radicals, neutralizing them and preventing oxidative damage.

    Reduction: It can donate electrons to other molecules, reducing them and stabilizing reactive species.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as hydrogen peroxide, sodium borohydride, or other reducing agents. The conditions for these reactions typically include controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Medical Applications

Oxidative Stress and Disease Prevention
Antioxidant Agent-8 plays a crucial role in combating oxidative stress, which is linked to numerous degenerative diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders like Alzheimer’s disease. Studies indicate that the compound can effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Case Study: Antioxidant Mechanism
A study highlighted the antioxidant efficiency of 1,8-Dihydroxynaphthalene against hydroperoxyl radicals (HOO- ) and peroxyl radicals (ROO- ), demonstrating its ability to terminate oxidative chain reactions. The compound exhibited a reaction rate constant of 3×105M1s13\times 10^5\,M^{-1}s^{-1} with ROO- radicals in aqueous environments, showcasing its potential for therapeutic applications in oxidative stress-related conditions .

Cosmetic Applications

Anti-Aging and Skin Protection
In the cosmetic industry, this compound is utilized for its anti-aging properties. Its ability to neutralize free radicals helps prevent skin damage caused by UV radiation and environmental pollutants. Formulations containing this compound are being developed for use in sunscreens and anti-aging creams.

Case Study: Efficacy in Sunscreens
Research has shown that products incorporating 1,8-Dihydroxynaphthalene can enhance the protective effects of sunscreens by regenerating other antioxidants within the formulation, thus prolonging their efficacy against UV-induced oxidative stress .

Food Preservation

Enhancing Shelf Life
this compound is also applied in the food industry to enhance the shelf life and nutritional quality of food products. Its antioxidant properties help prevent lipid peroxidation and maintain the sensory quality of food items.

Data Table: Comparison of Antioxidant Efficacy
The following table summarizes the antioxidant capacities of various agents compared to this compound:

Antioxidant AgentReaction Rate Constant (M^-1s^-1)Application Area
1,8-Dihydroxynaphthalene3×1053\times 10^5Food preservation
Sodium Ascorbate2.5×1052.5\times 10^5Dental applications
α-Tocopherol1×1051\times 10^5Nutritional supplements

Research Methodologies

Evaluation Techniques
The effectiveness of this compound is often assessed using various methodologies such as:

  • DPPH Assay : Measures the ability to scavenge stable free radicals.
  • FRAP Assay : Evaluates the ferric reducing ability of antioxidants.
  • TEAC Assay : Assesses the total antioxidant capacity against radical cations.

These methods provide insights into the compound's reactivity and potential applications across different fields .

Mechanism of Action

The mechanism by which Antioxidant Agent-8 exerts its effects involves several molecular targets and pathways:

    Free Radical Scavenging: It neutralizes free radicals by donating electrons, thus preventing them from causing cellular damage.

    Enzyme Modulation: It can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural antioxidant defenses.

    Signal Transduction Pathways: It can influence signaling pathways related to oxidative stress, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.

Comparison with Similar Compounds

Antioxidant Agent-8 can be compared with other similar compounds such as:

    Vitamin C: Both are potent antioxidants, but this compound may have a higher stability and longer-lasting effect.

    Vitamin E: While both compounds protect against oxidative damage, this compound may have a broader range of applications in different fields.

    Polyphenols: These are natural antioxidants found in plants. This compound may offer more consistent and predictable results in scientific studies due to its synthetic nature.

Biological Activity

Antioxidant agents play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. This article focuses on the biological activity of Antioxidant Agent-8 , a compound that has shown promise in various studies for its antioxidant properties. The following sections detail its mechanisms of action, efficacy, and relevant research findings.

This compound operates primarily through the following mechanisms:

  • Scavenging Free Radicals : It effectively neutralizes reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
  • Inhibition of Lipid Peroxidation : The compound prevents the oxidative degradation of lipids, which is crucial for maintaining cellular integrity.
  • Regeneration of Other Antioxidants : It can regenerate other antioxidants like vitamin C and E, enhancing overall antioxidant capacity.

Efficacy in Various Studies

  • Study on Free Radical Scavenging :
    A study demonstrated that this compound exhibited significant scavenging activity against DPPH radicals, with an IC50 value comparable to known antioxidants like Trolox. The compound showed a concentration-dependent increase in scavenging activity, indicating its potential for therapeutic applications in oxidative stress-related conditions .
  • Impact on Cellular Health :
    In vitro studies revealed that treatment with this compound reduced oxidative damage in human cell lines exposed to hydrogen peroxide. The compound significantly decreased markers of oxidative stress, such as malondialdehyde (MDA) levels, and increased glutathione (GSH) levels, suggesting its protective role against cellular damage .
  • Animal Model Studies :
    Animal studies indicated that administration of this compound improved survival rates and reduced tissue damage in models of ischemia-reperfusion injury. The compound's ability to modulate inflammatory responses and reduce oxidative stress was highlighted as a key factor in its protective effects .

Table 1: Comparative Efficacy of this compound

Study TypeMeasurement MethodIC50 (µg/mL)Comments
In vitroDPPH Scavenging25Comparable to Trolox
In vitroLipid Peroxidation30Significant reduction in MDA levels
In vivoIschemia-ReperfusionN/AImproved survival and reduced tissue damage

Table 2: Effects on Oxidative Stress Markers

TreatmentGSH Levels (µmol/g)MDA Levels (nmol/g)Outcome
Control5.010.0Baseline levels
This compound8.56.0Significant reduction in oxidative stress

Case Study 1: Cardiovascular Protection

A clinical trial investigated the effects of this compound on patients with cardiovascular diseases. Participants receiving the compound showed a significant reduction in serum cholesterol levels and improved endothelial function compared to the placebo group. These findings underscore the potential of this compound as a therapeutic agent in cardiovascular health management .

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, patients treated with this compound displayed improved cognitive function and reduced biomarkers associated with neuronal damage over a six-month period. This suggests that the compound may offer neuroprotective benefits through its antioxidant properties .

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxy-2,3-dihydropyran-4-one

InChI

InChI=1S/C13H12O5/c14-9-3-1-8(7-11(9)16)2-4-12-13(17)10(15)5-6-18-12/h1-4,7,14,16-17H,5-6H2/b4-2+

InChI Key

JOCDAXHILLLBCW-DUXPYHPUSA-N

Isomeric SMILES

C1COC(=C(C1=O)O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1COC(=C(C1=O)O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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